molecular formula C20H22FN3O B11457721 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B11457721
M. Wt: 339.4 g/mol
InChI Key: RSDWERKYNOKXBI-UHFFFAOYSA-N
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Description

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole core, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the dimethylpropanamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • **N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Uniqueness

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific structural features, such as the benzodiazole core and the fluorophenyl group. These features confer distinct chemical properties, such as enhanced stability and specific binding affinities, which differentiate it from other similar compounds.

Properties

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H22FN3O/c1-20(2,3)19(25)22-12-18-23-16-10-6-7-11-17(16)24(18)13-14-8-4-5-9-15(14)21/h4-11H,12-13H2,1-3H3,(H,22,25)

InChI Key

RSDWERKYNOKXBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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